9-Octadecen-1-ol, dihydrogen phosphate
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Overview
Description
9-Octadecen-1-ol, dihydrogen phosphate: is an anionic surfactant known for its excellent emulsifying, dispersing, anticorrosive, antirust, lubricating, cleansing, solubilizing, antistatic, and wetting abilities . It is also referred to as 9-Octadecenyl dihydrogen phosphate and has the molecular formula C18H37O4P with a molecular weight of 348.46 g/mol . This compound is slightly soluble in water and more soluble in organic solvents like ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octadecen-1-ol, dihydrogen phosphate is synthesized by reacting 9-Octadecen-1-ol with polyphosphoric acid or phosphorus pentoxide . The reaction typically involves the following steps:
Mixing: 9-Octadecen-1-ol is mixed with polyphosphoric acid or phosphorus pentoxide.
Heating: The mixture is heated to facilitate the reaction.
Purification: The product is purified to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Mixing: Large quantities of 9-Octadecen-1-ol and polyphosphoric acid or phosphorus pentoxide are mixed in industrial reactors.
Controlled Heating: The mixture is heated under controlled conditions to ensure complete reaction.
Purification and Quality Control: The product is purified and subjected to quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Octadecen-1-ol, dihydrogen phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Hydrolysis: Under strong acidic conditions, it can hydrolyze, breaking down into its constituent components.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Octadecen-1-ol.
Hydrolysis: 9-Octadecen-1-ol and phosphoric acid.
Substitution: Substituted derivatives of 9-Octadecen-1-ol.
Scientific Research Applications
Chemistry
Biology
- Employed in biological studies for its surfactant properties, aiding in the solubilization of biological molecules .
Medicine
Industry
Mechanism of Action
The mechanism of action of 9-Octadecen-1-ol, dihydrogen phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. The phosphate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating emulsification and dispersion .
Comparison with Similar Compounds
9-Octadecenyl dihydrogen phosphate: Another name for the same compound.
Oleyl phosphate: Similar structure but different alkyl chain length.
Stearyl phosphate: Similar phosphate group but with a saturated alkyl chain.
Uniqueness:
Properties
CAS No. |
24613-61-4 |
---|---|
Molecular Formula |
C18H37O4P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21)/b10-9- |
InChI Key |
MEESPVWIOBCLJW-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |
24613-61-4 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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